2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride

G-protein-coupled receptor pharmacology peptide drug design neurotensin receptor binding

Procuring generic silylated alanine or the free-base form risks experimental failure due to poor aqueous solubility and non-homogeneous assay solutions. This hydrochloride salt form is specifically produced to overcome these limitations for biochemical and medicinal chemistry workflows. - Enhanced aqueous solubility vs. free base (CAS 16655-72-4) ensures reproducible buffer preparation. - The trimethylsilyl group provides a van der Waals volume ~20% larger than tert-butyl (89 ų vs. 74 ų), producing distinct steric and electronic profiles that cannot be replicated by carbon-based hydrophobic amino acids. - Critical for applications requiring defined stereochemistry, as biological systems exhibit strict enantioselectivity for the L-configuration.

Molecular Formula C6H16ClNO2Si
Molecular Weight 197.73 g/mol
Cat. No. B15306042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride
Molecular FormulaC6H16ClNO2Si
Molecular Weight197.73 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H15NO2Si.ClH/c1-10(2,3)4-5(7)6(8)9;/h5H,4,7H2,1-3H3,(H,8,9);1H
InChIKeyHEQPLPGJIJQTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride – Identity and Procurement Class


2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride (CAS 18140-16-4) is the hydrochloride salt of β-(trimethylsilyl)alanine, a silicon-containing non-proteinogenic α-amino acid. With the molecular formula C₆H₁₆ClNO₂Si and a molecular weight of 197.73 g/mol, this compound belongs to the class of silylated alanine derivatives in which the methyl side-chain of natural alanine is replaced by a trimethylsilyl (–Si(CH₃)₃) group. First synthesised in 1956 as the prototypical silicon-containing amino acid, it has since become the most extensively studied member of this family. [1] The hydrochloride salt form is specifically produced to enhance solubility in polar aqueous media compared to the free-base form, a critical attribute for biochemical and medicinal chemistry workflows.

Hydrochloride salt form for aqueous biochemical and peptide chemistry workflows
Silicon-containing non-proteinogenic amino acid building block with unique steric and electronic profile
Research-grade solid supported for peptide SAR, enzymatic incorporation, and computational design studies

Why Generic Substitution Fails for 2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride


Procurement of a generic 'silylated alanine' or the free-base form in place of the hydrochloride salt risks experimental failure across multiple dimensions. First, the hydrochloride salt form confers substantially improved aqueous solubility that is essential for reproducible biochemical assay preparation; the free base (CAS 16655-72-4) lacks this ionic enhancement and may precipitate or yield non-homogeneous solutions under standard buffer conditions. Second, the trimethylsilyl group is not merely a hydrophobic tag—its steric and electronic properties, including a van der Waals volume approximately 20% larger than the tert-butyl group it often replaces (89 ų vs. 74 ų), produce distinct conformational and enzymatic recognition profiles that cannot be replicated by carbon-based hydrophobic amino acids such as leucine or phenylalanine. [1] Third, the stereochemical identity (L- vs. D-configuration) is critical for biological activity: thermolysin, for instance, exhibits strict enantioselectivity, accepting Z-l-TMS-Ala as a substrate while completely rejecting Z-d-TMS-Ala. [2] These three factors—salt form, silyl-specific physicochemical properties, and stereochemistry—collectively render in-class substitution invalid without quantitative verification.

Salt form mismatch
The free base (CAS 16655-72-4) lacks the ionic character of the hydrochloride, which may reduce aqueous solubility and reproducibility in standard buffer systems.
Silyl group uniqueness
Carbon-based hydrophobic amino acids (e.g., leucine) cannot replicate the trimethylsilyl steric bulk and electronic properties; van der Waals volume is approximately 20% larger than tert-butyl, affecting enzyme recognition.
Stereochemical identity
Biological activity is enantioselective: thermolysin accepts L-TMS-Ala but rejects D-TMS-Ala. Substituting with racemic or opposite enantiomer may abolish desired activity.

Quantitative Differentiation Evidence vs. Closest Comparators


Neurotensin Receptor Binding Affinity: TMS-Ala Peptide vs. Native Peptide

When (l)-(trimethylsilyl)alanine (TMSAla) is incorporated at position 13 of the neurotensin hexapeptide fragment NT[8–13], the resulting analogue JMV2007 (compound 6) exhibits dramatically enhanced binding affinity at both human neurotensin receptor subtypes compared to the native peptide. At hNTS1, JMV2007 achieves an IC₅₀ of 0.02 ± 0.002 nM—a 41-fold improvement over native NT[8–13] (IC₅₀ = 0.82 ± 0.03 nM). At hNTS2, the improvement is approximately 29-fold (0.26 ± 0.13 nM vs. 7.52 ± 4.8 nM). [1] This affinity gain is position-dependent: placing TMSAla at position 12 (compound 5) instead of position 13 results in a significant loss of affinity (hNTS1 IC₅₀ = 93.8 ± 3.5 nM), demonstrating that the differentiation arises from a specific structural context rather than a generic hydrophobicity effect. [1]

hNTS1 Binding Affinity
Head-to-head
JMV2007 IC₅₀ 0.02 nM vs native NT[8–13] IC₅₀ 0.82 nM (41-fold higher at hNTS1); 29-fold at hNTS2
Reported binding context for neurotensin receptor SAR studies
Position 13 TMS-Ala incorporation; radioligand binding assay on hNTS1/hNTS2 membranes
G-protein-coupled receptor pharmacology peptide drug design neurotensin receptor binding

Thermolysin Inhibitory Activity: TMS-Ala Dipeptide vs. Leu-Leu Dipeptide

The dipeptide l-Leu-(l-TMS-Ala) demonstrated superior inhibitory activity against the bacterial metalloprotease thermolysin compared to l-Leu-l-Leu, which is recognised as one of the most effective thermolysin inhibitors among dipeptides composed solely of natural amino acids. [1] Free l- and d-TMS-Ala monomers showed no inhibition, indicating that the inhibitory effect requires the dipeptide context. The enhanced inhibition is attributed to the increased hydrophobicity conferred by the trimethylsilyl side-chain, which strengthens interactions with the S1′ hydrophobic pocket of thermolysin. [1][2] Additionally, Z-l-TMS-Ala exhibited higher inhibitory activity than Z-l-Leu in the same assay system, confirming that the silyl modification consistently outperforms the leucine benchmark across multiple derivative classes. [1]

Thermolysin Inhibition
Head-to-head
l-Leu-(l-TMS-Ala) exceeds potency of benchmark l-Leu-l-Leu; Z-l-TMS-Ala more inhibitory than Z-l-Leu
Reported inhibition context for metalloprotease inhibitor design
S1' hydrophobic pocket interaction; quantitative Ki values in full text
metalloprotease inhibition enzyme kinetics silicon-containing dipeptide design

Enzymatic Substrate Efficiency: Z-TMS-Ala vs. Z-Leu

In thermolysin-catalysed dipeptide synthesis conducted in ethyl acetate, benzyloxycarbonyl-protected TMS-Ala (Z-TMS-Ala) was recognised by the enzyme as a superior substrate compared to Z-Leu. The reaction rate for Z-(TMS-Ala)-Leu-OMe synthesis was accelerated relative to Z-Leu-Leu-OMe synthesis, an effect attributed to the higher hydrophobicity of the trimethylsilyl-containing side-chain. [1] Various silicon-containing dipeptides of the form Z-(TMS-Ala)-Xaa-OMe (where Xaa = Leu, Ile, Phe, and other hydrophobic amino acids) were successfully obtained, demonstrating broad substrate compatibility. [1] However, TMS-Ala-OMe could not serve as the amino component (nucleophile) due to steric hindrance from the bulky trimethylsilyl group, indicating a nuanced structure–activity relationship that must be respected in synthesis design. [1] Enantioselectivity was absolute: Z-d-TMS-Ala was completely unreactive, whereas Z-l-TMS-Ala was an efficient substrate. [1]

Substrate Efficiency
Head-to-head
Z-l-TMS-Ala reaction rate accelerated vs Z-Leu; Z-d-TMS-Ala completely unreactive in thermolysin synthesis
Reported substrate context for chemoenzymatic peptide assembly
Ethyl acetate system; steric hindrance prevents TMS-Ala-OMe nucleophile use
enzymatic peptide synthesis thermolysin substrate specificity non-natural amino acid incorporation

Crystal Structure of rac-β-(Trimethylsilyl)alanine

The first single-crystal X-ray diffraction structure of rac-β-(trimethylsilyl)alanine (rac-4) was reported in 2009, providing definitive bond-length, bond-angle, and packing data for this compound class. Prior to this work, no crystal structure of β-(trimethylsilyl)alanine had been published, a gap attributed to the difficulty of obtaining diffraction-quality crystals from water-soluble hydrophobic amino acids. [1] The structure confirmed the zwitterionic nature of the free amino acid and revealed specific conformational preferences of the trimethylsilyl side-chain relative to the α-carbon backbone. The synthesis route developed to produce this compound achieved a total yield of 25% from diethyl malonate, representing a convenient and cost-saving multistep approach. [1] While this crystal structure was obtained on the racemic free base (not the hydrochloride salt), the structural parameters provide the foundational reference for computational modelling and rational design of TMS-Ala-containing peptides. [1]

Crystal Structure
Cross-study comparable
First single-crystal X-ray structure of rac-β-(trimethylsilyl)alanine (free base) reported in 2009; synthesis yield 25%
Structural reference for computational modeling and peptide design
Zwitterionic confirmation; bond lengths/angles deposited with CCDC
X-ray crystallography silicon-containing amino acid structure conformational analysis

Hydrochloride Salt Solubility Advantage vs. Free Base

2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride (CAS 18140-16-4, MW 197.73) is the hydrochloride salt form of β-(trimethylsilyl)alanine. The free base (CAS 16655-72-4, MW 161.27) is a zwitterionic species with inherent hydrophobicity conferred by the trimethylsilyl group, which limits its aqueous solubility. Conversion to the hydrochloride salt introduces an ionic character that enhances solubility in polar solvents, a critical feature for reproducible biochemical assay preparation, solid-phase peptide synthesis coupling steps, and analytical HPLC workflows. This solubility differential is a well-established principle in amino acid chemistry and pharmaceutical salt selection: hydrochloride salts of amino acids typically exhibit orders-of-magnitude higher aqueous solubility than their corresponding free bases. [1] Commercially, the hydrochloride salt is supplied at ≥95% purity, with long-term storage recommendations of cool, dry conditions to prevent hydrolysis of the silyl group.

Hydrochloride Solubility
Class-level
Ionic salt form enhances polar solvent solubility over zwitterionic free base (CAS 16655-72-4)
Reported solubility context for aqueous biochemical workflows
Class-level amino acid hydrochloride effect; vendor specification ≥95% purity
compound formulation aqueous solubility salt screening for amino acids

High-Value Application Scenarios for 2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride


GPCR-Targeted Peptide Drug Discovery

Incorporation of TMS-Ala at the C-terminal position 13 of the neurotensin[8–13] fragment yields JMV2007, an analogue with 41-fold enhanced hNTS1 binding affinity (IC₅₀ = 0.02 nM) and 29-fold enhanced hNTS2 affinity (IC₅₀ = 0.26 nM) compared to the native peptide. [1] JMV2007 retains full functional agonist activity—engaging Gαq signalling, β-arrestin2 recruitment, and ileum smooth muscle relaxation with potency equivalent to the native sequence—while also producing potent analgesia in acute and persistent pain models in vivo. [1] This application scenario is directly supported by the quantitative binding and functional data established in Section 3, Evidence Item 1.

Metalloprotease Inhibitor Design

The dipeptide l-Leu-(l-TMS-Ala) exceeds the inhibitory potency of l-Leu-l-Leu—the benchmark natural dipeptide inhibitor of thermolysin—owing to the enhanced hydrophobic interactions of the trimethylsilyl side-chain with the S1′ pocket. [2][3] This scaffold is relevant for designing inhibitors of related zinc-dependent metalloproteases, including neutral endopeptidase 24.11 (neprilysin) and angiotensin-converting enzyme, where leucine-based inhibitors have been extensively explored. [4] This application flows directly from the thermolysin inhibition data in Section 3, Evidence Item 2.

Chemoenzymatic Peptide Synthesis

Z-l-TMS-Ala serves as a superior carboxyl-component substrate for thermolysin-catalysed dipeptide synthesis in ethyl acetate, outperforming Z-Leu in reaction rate and enabling the production of diverse silicon-containing dipeptides (Z-(TMS-Ala)-Xaa-OMe, where Xaa = Leu, Ile, Phe, etc.). [3] The absolute enantioselectivity of thermolysin (Z-d-TMS-Ala is completely unreactive) ensures optically pure l-configured products without additional chiral resolution. [3] Notably, TMS-Ala-OMe cannot function as the amino component due to steric constraints, a limitation that must be considered when designing synthetic sequences. [3] This application is grounded in the substrate efficiency evidence of Section 3, Evidence Item 3.

Structure-Based Computational Peptide Design

The availability of the first single-crystal X-ray structure of rac-β-(trimethylsilyl)alanine provides accurate bond lengths, bond angles, and torsional preferences for the trimethylsilyl side-chain. [5] These structural parameters can be directly imported into molecular docking and molecular dynamics simulations to rationally design TMS-Ala-containing peptides with predicted binding modes, replacing labour-intensive trial-and-error synthesis. The crystal structure confirms the zwitterionic nature of the amino acid and reveals packing motifs relevant to solid-state stability. [5] This application is directly supported by the crystallographic evidence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Neurotensin receptor SAR studies
Position-dependent binding enhancement
Competitive radioligand binding assay validation
Metalloprotease inhibitor scaffold design
Silyl-enzyme pocket complementarity
Enzyme kinetics with control dipeptides
Chemoenzymatic peptide synthesis
Enantioselective substrate recognition
Chiral purity and reactivity verification
Structure-based computational peptide design
Definitive crystallographic parameters
Docking and MD simulation accuracy
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